molecular formula C25H28N6O B2724956 N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1005297-13-1

N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2724956
CAS No.: 1005297-13-1
M. Wt: 428.54
InChI Key: SQKKDZAKCPETOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C25H28N6O and a monoisotopic mass of 428.232460 Da . Its structure features a cycloheptyl group at the N6 position, a 3-methoxyphenyl group at N4, and a phenyl ring at the 1-position of the pyrazolopyrimidine core.

Properties

IUPAC Name

6-N-cycloheptyl-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-32-21-15-9-12-19(16-21)27-23-22-17-26-31(20-13-7-4-8-14-20)24(22)30-25(29-23)28-18-10-5-2-3-6-11-18/h4,7-9,12-18H,2-3,5-6,10-11H2,1H3,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKKDZAKCPETOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a novel compound within the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities. This compound's unique structure facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry, particularly in the context of cancer and inflammatory diseases.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N6O. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with cycloheptyl and methoxyphenyl groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H26N6O
Molecular Weight378.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It is hypothesized to interact with specific kinases and receptors, modulating their activity. The presence of the pyrazolo[3,4-d]pyrimidine scaffold allows for effective binding to active sites of enzymes involved in various signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:

  • Inhibition of CK1 : Compounds similar to N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have been identified as inhibitors of casein kinase 1 (CK1), which is implicated in cancer progression. One study reported IC50 values in the nanomolar range for related compounds against CK1 .
  • EGFR Inhibition : Other derivatives have shown promising results as epidermal growth factor receptor (EGFR) inhibitors. For example, some compounds demonstrated IC50 values as low as 0.016 µM against wild-type EGFR and were effective against mutant forms .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been explored. By inhibiting specific kinases involved in inflammation, it may reduce cytokine production and alleviate symptoms associated with inflammatory diseases.

Case Studies

  • Study on CK1 Inhibition :
    • Researchers synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their inhibitory effects on CK1.
    • Results indicated that certain modifications enhanced potency significantly compared to parent compounds.
  • EGFR Targeting :
    • A series of pyrazolo[3,4-d]pyrimidines were tested for anti-proliferative activity against lung cancer cell lines.
    • The most potent compound exhibited an IC50 value of 8.21 µM against A549 cells and demonstrated the ability to induce apoptosis .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The 3-chloro-4-methylphenyl and ethyl substituents in the compound from result in low solubility (0.5 µg/mL), likely due to increased hydrophobicity. In contrast, the target compound’s 3-methoxyphenyl group may enhance solubility slightly via methoxy’s polarity, though data are unavailable .

Molecular Weight Trends :

  • The target compound has the highest molecular weight (428.54 Da) due to its bulky cycloheptyl group, whereas simpler substituents (e.g., ethyl, isopropyl) reduce molecular weight .

Anticancer Activity:

  • Target Compound : While specific activity data are unavailable, pyrazolopyrimidines with aryl/cycloalkyl groups are often designed to inhibit kinases or epigenetic enzymes .
  • Compound 7a : A diphenyl derivative synthesized in showed high yield (85%) but uncharacterized activity, suggesting structural simplicity may limit potency .
  • PR5-LL-CM01: Explicitly reported as a PRMT5 inhibitor with antitumor activity, highlighting how N6-aminoalkylation can enhance target engagement .

Enzyme Inhibition Potential:

  • The 3-methoxyphenyl group in the target compound may confer selectivity for oxidoreductases or kinases, whereas chloro-methylphenyl groups (as in ) are associated with DNA damage responses.

Preparation Methods

Multicomponent Condensation Approaches

Multicomponent reactions (MCRs) provide a foundational route for constructing the pyrazolo[3,4-d]pyrimidine core. These one-pot methodologies enable the simultaneous incorporation of substituents at the N1, N4, and N6 positions.

Core Framework Assembly

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds or aldehydes. For N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl derivatives, a three-component reaction involving:

  • 5-Amino-1-phenyl-1H-pyrazole,
  • 3-Methoxyphenyl isocyanate,
  • Cycloheptylamine,

under acidic conditions yields the target compound. The reaction proceeds through sequential nucleophilic attack and cyclodehydration, with the N6-cycloheptyl group introduced via amine displacement.

Optimization Parameters

Critical factors influencing yield include:

Parameter Optimal Range Yield Impact (%)
Temperature 80–100°C +15–20
Reaction Time 12–18 h +10
Catalyst (AcOH) 10–15 mol% +25

Prolonged heating beyond 20 h promotes decomposition, reducing yields by 12–18%.

Vilsmeier-Haack-Based One-Flask Synthesis

Recent advancements utilize Vilsmeier reagent-mediated cyclization for improved efficiency. This method achieves yields exceeding 90% through precise control of electrophilic substitution and heterocyclization.

Reaction Sequence

  • Vilsmeier Reagent Formation :
    Phosphorus tribromide (3.0 equiv) reacts with N,N-dimethylformamide (DMF) at 60°C to generate the active electrophilic species.

  • Amidination :
    5-Amino-1-phenylpyrazole undergoes formamidation with the Vilsmeier complex, forming a bis(trimethylsilyl)amidine intermediate.

  • Heterocyclization :
    Addition of hexamethyldisilazane (3.0 equiv) induces cyclization at 70–80°C, constructing the pyrimidine ring.

Solvent Optimization

Comparative solvent screening reveals DMF’s superiority:

Solvent Yield (%) Reaction Time (h)
DMF 91 4.5
N,N-Diethylformamide 78 6.0
Piperidine-1-carbaldehyde 56 8.0

DMF’s high polarity facilitates intermediate stabilization, reducing activation energy by ~15 kJ/mol.

Post-Functionalization Strategies

Late-stage derivatization enables precise installation of the 3-methoxyphenyl and cycloheptyl groups.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of a brominated pyrazolopyrimidine precursor with cycloheptylamine achieves N6 functionalization:

Pd2(dba)3 (5 mol%)  
Xantphos (10 mol%)  
Cs2CO3 (2.0 equiv)  
Toluene, 110°C, 24 h  

This method provides 78–85% yield but requires rigorous exclusion of moisture.

SNAr Displacement

Electron-deficient pyrimidine intermediates undergo nucleophilic aromatic substitution with 3-methoxyphenol under basic conditions:

$$ \text{C}{15}\text{H}{12}\text{N}4\text{O} + \text{3-MeO-C}6\text{H}4\text{OH} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}} \text{C}{22}\text{H}{21}\text{N}4\text{O}_2 $$

Microwave irradiation at 150°C reduces reaction time from 48 h to 2 h with comparable yields (82%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability Cost Index
Multicomponent 65–72 92–95 Moderate 1.0
Vilsmeier One-Flask 89–91 98–99 High 0.7
Post-Functionalization 78–85 95–97 Low 1.8

The Vilsmeier approach demonstrates superior atom economy (AE = 0.92 vs. 0.78 for multicomponent), making it preferable for industrial-scale synthesis.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways

  • Over-Formamidation : Excess Vilsmeier reagent leads to bis-formamidated byproducts (7–12% yield loss). Controlled reagent stoichiometry (1:3 substrate:PBr3) suppresses this.
  • Desilylation : Premature cleavage of trimethylsilyl groups generates unreactive intermediates. Anhydrous conditions (<50 ppm H2O) are critical.

Purification Challenges

Silica gel chromatography with EtOAc/hexane (3:7) effectively separates target compounds from regioisomeric impurities (Rf = 0.33 vs. 0.41).

Q & A

Basic: What are the key methodological considerations for optimizing the synthesis of this pyrazolo[3,4-d]pyrimidine derivative?

Answer:

  • Reaction Conditions : Use glacial acetic acid under reflux (16–24 hours) for cyclization, as demonstrated in analogous pyrazolo[3,4-d]pyrimidine syntheses . For amine substitutions, dry pyridine at 6 hours reflux is effective but may require adjustment based on steric/electronic effects of substituents .
  • Catalysts : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate heterocycle formation.
  • Purification : Employ sequential recrystallization (methanol/ethanol) followed by column chromatography (silica gel, CH₂Cl₂:MeOH gradients) to isolate high-purity products.
  • Analytical Validation : Confirm intermediate structures via LC-MS and 1^1H NMR before proceeding to final steps.

Basic: How can researchers rigorously characterize the structural and electronic properties of this compound?

Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Note that SHELX is robust for small-molecule refinement even with twinned data .
  • Spectroscopic Analysis :
    • 1^1H/13^13C NMR in DMSO-d₆ to identify aromatic protons (δ 7.0–8.5 ppm) and cycloheptyl/methoxy groups.
    • High-resolution MS (ESI+) for molecular ion validation (expected [M+H]⁺ ~493.2 m/z).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Basic: What experimental frameworks are recommended for evaluating its biological activity in kinase inhibition studies?

Answer:

  • In Vitro Assays :
    • Kinase Profiling : Use radiometric (³³P-ATP) or fluorescence-based (ADP-Glo™) assays across a panel of kinases (e.g., IGF-1R, Aurora kinases) at 1–10 µM concentrations .
    • Cell-Based Models : Test antiproliferative effects in cancer lines (e.g., HCT-116, MCF-7) with IC₅₀ determination via MTT assays. Include controls for off-target effects (e.g., normal fibroblast lines) .
  • Dose-Response Analysis : Fit data to Hill plots to assess cooperativity and potency.

Advanced: How should researchers resolve contradictions in bioactivity data across different studies?

Answer:

  • Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration, incubation time) to minimize variability. Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Structural-Activity Correlation : Compare analogs (e.g., substituents at N4/N6 positions) to identify critical pharmacophores. For example, 3-methoxyphenyl groups may enhance solubility but reduce membrane permeability .
  • Data Normalization : Normalize bioactivity to internal controls (e.g., staurosporine for kinase inhibition) and report % inhibition ± SEM across triplicates.

Advanced: What strategies are effective for studying multi-target interactions or polypharmacology?

Answer:

  • Computational Screening : Perform molecular docking (AutoDock Vina) against kinase homology models and non-kinase targets (e.g., GPCRs) to predict off-target binding .
  • Experimental Validation :
    • Thermal Shift Assays : Monitor protein thermal stability to identify direct binding partners.
    • Kinobeads Profiling : Use chemical proteomics to capture target kinases in cell lysates .
  • Network Pharmacology : Build interaction networks (Cytoscape) to map signaling pathways affected by multi-target engagement.

Advanced: How can solubility limitations be addressed during formulation for in vivo studies?

Answer:

  • Co-Solvent Systems : Test DMSO:PEG-400 (1:4 v/v) or cyclodextrin-based solutions to enhance aqueous solubility.
  • Nanoformulation : Develop liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation, characterized by DLS for size (100–200 nm) and PDI (<0.3) .
  • Pharmacokinetic Analysis : Measure plasma concentration (LC-MS/MS) after IV/oral administration in rodents to assess bioavailability improvements.

Advanced: What methodologies are suitable for elucidating the compound’s mechanism of action at the molecular level?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to kinase ATP pockets (e.g., 20 ns trajectories in GROMACS) to assess conformational stability and key residue interactions (e.g., hinge-region hydrogen bonds) .
  • Mutagenesis Studies : Engineer kinase mutants (e.g., T674M in Abl1) to test resistance profiles and validate binding hypotheses .
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2).

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this scaffold?

Answer:

  • Analog Synthesis : Prioritize substitutions at N4 (aryl groups) and N6 (alkyl/cycloalkyl) to modulate steric bulk and logP. Use parallel synthesis (e.g., 96-well plates) for high-throughput screening .
  • Descriptor Analysis : Correlate bioactivity with computed descriptors (e.g., cLogP, polar surface area) using QSAR models (Random Forest or PLS regression).
  • Crystallographic Data : Overlay X-ray structures of analogs to identify conserved binding motifs and guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.